molecular formula C21H32N4O3 B12580530 Smac peptido-mimetic 6h CAS No. 642090-92-4

Smac peptido-mimetic 6h

Cat. No.: B12580530
CAS No.: 642090-92-4
M. Wt: 388.5 g/mol
InChI Key: ZVSVRPUZPIDLBB-SZMVWBNQSA-N
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Description

Smac peptido-mimetic 6h is a synthetic compound designed to mimic the activity of the second mitochondrial activator of caspases (Smac). Smac is a natural antagonist of inhibitor of apoptosis proteins (IAPs), which are proteins that prevent apoptosis (programmed cell death). By mimicking Smac, this compound can promote apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Smac peptido-mimetic 6h involves the incorporation of specific amino acids and chemical groups to mimic the structure and function of natural Smac. One method involves the use of (2S,5R)-5-(5-methylfuran-2-yl)pyrrolidine-2-carboxylic acid, an unnatural amino acid that imparts trans amide bond geometry favorable for target protein binding . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pH to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated equipment to ensure consistency and purity. The process would include multiple steps of purification, such as chromatography, to isolate the desired product. Quality control measures would be in place to verify the compound’s structure and activity.

Chemical Reactions Analysis

Types of Reactions

Smac peptido-mimetic 6h can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives with different functional groups, while substitution reactions can yield new compounds with altered properties.

Scientific Research Applications

Smac peptido-mimetic 6h has a wide range of scientific research applications, including:

Mechanism of Action

Smac peptido-mimetic 6h exerts its effects by binding to IAPs and neutralizing their anti-apoptotic activity. This binding promotes the activation of caspases, which are enzymes that play a crucial role in the execution of apoptosis . The compound targets specific domains within IAPs, such as the baculoviral IAP repeat (BIR) domains, to inhibit their function and facilitate cell death.

Comparison with Similar Compounds

Smac peptido-mimetic 6h can be compared with other Smac mimetics, such as:

This compound is unique in its specific structure and binding properties, which may offer advantages in terms of potency and selectivity compared to other Smac mimetics.

Properties

CAS No.

642090-92-4

Molecular Formula

C21H32N4O3

Molecular Weight

388.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]-N-(2-phenylethyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C21H32N4O3/c1-14(2)18(24-19(26)15(3)22)21(28)25-13-7-10-17(25)20(27)23-12-11-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18H,7,10-13,22H2,1-3H3,(H,23,27)(H,24,26)/t15-,17-,18-/m0/s1

InChI Key

ZVSVRPUZPIDLBB-SZMVWBNQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NCCC2=CC=CC=C2)N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NCCC2=CC=CC=C2)NC(=O)C(C)N

Origin of Product

United States

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